4-Aminobenzyl cyanide

説明

The exact mass of the compound 4-Aminophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Aminobenzyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminobenzyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

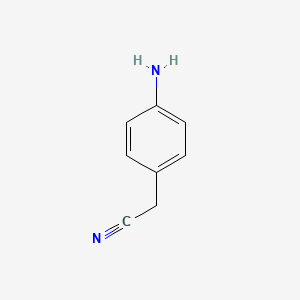

Structure

3D Structure

特性

IUPAC Name |

2-(4-aminophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWRFIYBUQBHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188923 | |

| Record name | 4-Aminophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3544-25-0 | |

| Record name | 4-Aminobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Aminobenzyl Cyanide: A Core Technical Guide for Synthetic and Medicinal Chemists

Introduction: A Versatile Bifunctional Building Block

4-Aminobenzyl cyanide, also known as (4-aminophenyl)acetonitrile, is a bifunctional aromatic compound featuring both a primary aromatic amine and a nitrile group. This unique combination of reactive sites makes it a highly valuable and versatile building block in organic synthesis. Its structure allows for orthogonal chemical transformations, enabling chemists to selectively manipulate one functional group while preserving the other, or to engage both in sequential or one-pot reactions. This guide provides an in-depth exploration of the fundamental properties, reactivity, and handling of 4-aminobenzyl cyanide, offering a technical resource for researchers in drug discovery, materials science, and fine chemical synthesis. We will delve into its physicochemical characteristics, spectroscopic profile, and key transformations, providing practical, field-proven insights and detailed experimental protocols.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. 4-Aminobenzyl cyanide is typically a solid at room temperature, with its appearance ranging from white to light yellow or brown depending on purity.[1][2]

Structural and Identity Data

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-aminophenyl)acetonitrile | [3] |

| Synonyms | 4-Aminophenylacetonitrile, p-Aminobenzyl cyanide | [1][4] |

| CAS Number | 3544-25-0 | [4] |

| Molecular Formula | C₈H₈N₂ | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| InChIKey | YCWRFIYBUQBHJI-UHFFFAOYSA-N | [5] |

| SMILES | Nc1ccc(CC#N)cc1 |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White or colorless to brown/light yellow powder, lumps, or crystals | [1][2] |

| Melting Point | 42-48 °C | [1] |

| Boiling Point | 312 °C (at 760 mmHg) | [1][6] |

| Solubility | Slightly soluble in water; Soluble in methanol | [1] |

| Density | ~1.12 g/cm³ | [1] |

| Flash Point | 136.3 °C | [1] |

| pKa (predicted) | The pKa of the conjugate acid (anilinium ion) is estimated to be ~4-5. The predicted pKa for the isomeric 3-aminobenzyl cyanide is 4.12.[7] The para-amino group's basicity is slightly influenced by the weakly electron-withdrawing cyanomethyl group. |

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of 4-aminobenzyl cyanide.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, and the amine protons. In CDCl₃, the aromatic protons typically appear as two doublets (an AA'BB' system) between δ 6.6 and 7.1 ppm. The benzylic methylene protons (CH₂) appear as a singlet around δ 3.6 ppm, and the amine (NH₂) protons present as a broad singlet around δ 3.7 ppm, though its position can vary with concentration and solvent.[3]

-

¹³C NMR: The carbon spectrum will show distinct signals for the four unique aromatic carbons, the methylene carbon, and the nitrile carbon (typically downfield, around 118-120 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorbances. A sharp, strong peak around 2250 cm⁻¹ is indicative of the C≡N (nitrile) stretch. The N-H stretching of the primary amine appears as a pair of medium peaks in the region of 3350-3450 cm⁻¹ . Additional bands corresponding to C-H and C=C aromatic stretches are also present.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a prominent molecular ion (M⁺) peak at m/z = 132.[3] A significant fragment at m/z = 106 corresponds to the loss of the cyanide radical (•CN), forming the aminobenzyl cation.

Chemical Reactivity and Transformations

The utility of 4-aminobenzyl cyanide stems from the distinct reactivity of its two functional groups. This allows for a wide array of chemical modifications.

Caption: Workflow for the synthesis of 4-Aminobenzyl Cyanide.

Methodology:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve p-nitrophenylacetonitrile (10 g, 61.67 mmol) in methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (1.0 g) to the solution.

-

Hydrogenation: Seal the vessel, purge the system with hydrogen gas (H₂) four times, and then pressurize with H₂ to 0.5 MPa.

-

Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-aminobenzyl cyanide as a solid. The reported yield for this procedure is 99.1%. [4]

Protocol 2: Acid-Catalyzed Hydrolysis to 4-Aminophenylacetic Acid (Representative)

[5] This protocol is adapted from the well-established procedure for benzyl cyanide hydrolysis.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-aminobenzyl cyanide (e.g., 5 g, 37.8 mmol), water (30 mL), and concentrated sulfuric acid (22 mL). Caution: Add acid to water slowly and with cooling.

-

Reaction: Heat the mixture to reflux and stir for 3-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

-

Workup: Cool the reaction mixture slightly and pour it into cold water (50 mL) with stirring to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: The crude 4-aminophenylacetic acid can be purified by recrystallization from hot water.

Protocol 3: Reduction to 2-(4-Aminophenyl)ethanamine with LiAlH₄ (Representative)

[6] This protocol outlines a standard procedure for the powerful reduction of a nitrile to a primary amine. Caution: LiAlH₄ reacts violently with water. This reaction must be conducted under strictly anhydrous conditions.

Methodology:

-

Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (e.g., 1.5 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Slowly add a solution of 4-aminobenzyl cyanide (1 eq.) in anhydrous THF to the stirred LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours or until TLC indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Extremely carefully and slowly, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: Stir the resulting suspension for 30 minutes, then filter through Celite®. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

-

Purification: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diamine, which can be further purified by chromatography or distillation.

Applications in Medicinal and Materials Chemistry

4-Aminobenzyl cyanide is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows it to be incorporated into heterocyclic scaffolds, which are prevalent in modern drug candidates.

-

Synthesis of Heterocycles for Kinase Inhibitors: The 4-aminobenzyl cyanide moiety is a precursor to various heterocyclic cores used in the development of protein kinase inhibitors. For example, the related compound 4-aminobenzonitrile is a key starting material for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine , used to treat HIV. [8]The synthesis involves reacting the amine with a dichloropyrimidine, demonstrating a key reaction type applicable to 4-aminobenzyl cyanide. [8]This highlights the importance of this structural motif in accessing complex drug scaffolds.

-

Precursor to Bioactive Amines and Amides: As demonstrated in the protocols, 4-aminobenzyl cyanide can be converted to 4-aminophenylacetic acid and 2-(4-aminophenyl)ethanamine. These derivatives are themselves important building blocks. For instance, derivatives of 4-aminophenylacetic acid are used in the synthesis of beta-lactam antibiotics, and phenylethylamine scaffolds are common in neuroscience drug discovery.

Safety and Handling

4-Aminobenzyl cyanide is classified as toxic and requires careful handling.

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. Chronic exposure may lead to symptoms associated with cyanide, as it can be metabolized.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a certified chemical fume hood. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents. [1]It is also noted to be light and air-sensitive, and storage under an inert gas atmosphere is recommended. * Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be handled as hazardous waste.

Conclusion

4-Aminobenzyl cyanide is a foundational building block whose value lies in the orthogonal reactivity of its amine and nitrile functionalities. It serves as a gateway to a diverse range of more complex molecules, including key pharmaceutical intermediates like substituted phenylacetic acids and phenylethylamines. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to leverage its synthetic potential. Its role in the construction of heterocyclic systems for drug discovery underscores its continued importance in modern medicinal chemistry.

References

-

Home Sunshine Pharma. (n.d.). 4-Aminobenzyl Cyanide CAS 3544-25-0. Retrieved from [Link]

- Ningbo Chemgoo Pharmaceutical Technology Innovation Ltd. (2015). Method for preparing 4-[(4,6-dichloro-2-pyrimidyl) amino] cyanophenyl. CN102718720B. Google Patents.

-

Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59. DOI: 10.15227/orgsyn.002.0059. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzyl cyanide, 99%.

-

Stenutz, R. (n.d.). 4-aminobenzyl cyanide. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminobenzyl cyanide. NIST Chemistry WebBook. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Benzyl cyanide patented technology retrieval search results. Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Pan, P., et al. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. Bioorganic & Medicinal Chemistry Letters, 23(10), 3059-3063. [Link]

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2019). Signal Transduction and Targeted Therapy. [Link]

- Google Patents. (n.d.). CN103804233A - Synthesis method for benzyl cyanide derivative.

-

Török, B., et al. (2002). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase: Part II: Hydrogenation of benzyl cyanide over palladium. Applied Catalysis A: General, 236(1-2), 1-7. [Link]

Sources

- 1. 4-Aminobenzyl Cyanide CAS 3544-25-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. echemi.com [echemi.com]

- 3. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminobenzyl Cyanide | 3544-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Aminobenzyl cyanide [webbook.nist.gov]

- 6. 4-aminobenzyl cyanide [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-Aminophenyl)acetonitrile: Structure, Properties, Synthesis, and Applications

Executive Summary

(4-Aminophenyl)acetonitrile, also known by synonyms such as 4-aminobenzyl cyanide, is a pivotal chemical intermediate in the synthesis of fine chemicals and pharmaceutical agents.[1] Its bifunctional nature, featuring a reactive aromatic amine and a versatile nitrile group, establishes it as a valuable building block in organic synthesis.[1] This guide provides a comprehensive technical overview of (4-Aminophenyl)acetonitrile, covering its fundamental chemical structure, physicochemical properties, a detailed and validated synthesis protocol, key applications, and essential safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for laboratory and industrial applications.

Chemical Identification

The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, ensuring clarity in research and commerce.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(4-aminophenyl)acetonitrile | [2] |

| CAS Number | 3544-25-0 | [1][3][4][5] |

| Molecular Formula | C₈H₈N₂ | [1][2][4][5] |

| Molecular Weight | 132.16 g/mol | [1][5][6][7] |

| EC Number | 222-587-4 | [2] |

| Beilstein Registry No. | 1100108 | [6][7] |

Molecular Structure and Representation

The utility of (4-Aminophenyl)acetonitrile stems directly from its molecular architecture, which combines an aromatic core with two distinct functional groups.

2D Chemical Structure

The structure consists of a benzene ring substituted at positions 1 and 4. The para-substitution pattern is crucial for the reactivity and properties of the molecule. The primary amino group (-NH₂) serves as a nucleophile or a base, while the cyanomethyl group (-CH₂CN) provides a reactive nitrile moiety and an acidic benzylic proton.

Caption: 2D structure of (4-Aminophenyl)acetonitrile.

Canonical Identifiers

For computational and database applications, the following machine-readable identifiers are used.

| Identifier Type | Value | Source(s) |

| SMILES | N#CCc1ccc(N)cc1 | [8][9][10] |

| InChI | InChI=1S/C8H8N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5,10H2 | [2][9][10] |

| InChIKey | YCWRFIYBUQBHJI-UHFFFAOYSA-N | [2][3][6][9] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its appropriate handling procedures, and its purification methods.

Physical Data

(4-Aminophenyl)acetonitrile is a solid at room temperature with limited water solubility, indicating its predominantly organic character.

| Property | Value | Source(s) |

| Appearance | Light yellow to brown crystalline powder, crystals, or chunks. | [1][3][6] |

| Melting Point | 45-48 °C (lit.) | [1][3][4][10][11] |

| Boiling Point | 312 °C at 760 mmHg (lit.) | [1][3][4][10][11] |

| Density | ~1.1 g/cm³ | [1][4][8] |

| Flash Point | >113 °C (>230 °F) | [1][3][10] |

| Water Solubility | Slightly soluble. | [1][3][6] |

| Solubility | Soluble in Methanol. | [3][6] |

| pKa | 4.25 ± 0.10 (Predicted) | [3][6] |

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis involves the catalytic hydrogenation of p-Nitrophenylacetonitrile. This method is favored for its high yield and purity of the final product.

Synthetic Pathway Overview

The core of the synthesis is the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). This transformation is selectively achieved without affecting the nitrile functionality. The choice of Palladium on carbon (Pd/C) as a catalyst is critical; it is a robust and highly efficient heterogeneous catalyst for this type of reduction, allowing for easy separation from the reaction mixture by simple filtration. The use of a hydrogen (H₂) atmosphere provides the necessary reducing agent for the reaction.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods and is designed for high-yield production.[3][6]

Materials:

-

p-Nitrophenylacetonitrile (1 equivalent)

-

Methanol (MeOH), reagent grade

-

10% Palladium on Carbon (Pd/C) (10% w/w of starting material)

-

Hydrogen (H₂) gas supply with pressure regulator

-

Celite for filtration

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a heavy-walled flask)

Procedure:

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas like nitrogen or argon.

-

Charging Reagents: Dissolve p-Nitrophenylacetonitrile (e.g., 10 g, 61.67 mmol) in methanol (50 mL) within the reaction vessel.[3][6]

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the solution. Causality Note: Pd/C is often pyrophoric and should be handled with care, preferably wetted with solvent.

-

Hydrogenation: Seal the reaction vessel. Purge the system by evacuating and refilling with hydrogen gas four times to ensure an inert atmosphere is replaced by a reactive one.[3][6]

-

Reaction Execution: Pressurize the vessel with H₂ to a pressure of 0.5 MPa and begin vigorous stirring.[3][6] The reaction is typically run at room temperature overnight. Expertise Note: The reaction is exothermic; for larger scales, initial cooling may be necessary.

-

Monitoring: Reaction completion is monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to recover any adsorbed product. Trustworthiness Note: Celite filtration provides a clear filtrate, ensuring no palladium contamination in the final product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the methanol solvent, yielding the crude product.

-

Purification & Yield: The resulting 4-Aminophenylacetonitrile is often of high purity (yields up to 99.1%) and may not require further purification for many applications.[3][6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (4-Aminophenyl)acetonitrile.

Chemical Reactivity and Applications

The dual functionality of (4-Aminophenyl)acetonitrile makes it a versatile precursor in multi-step syntheses.

Core Reactivity

-

Aromatic Amine (-NH₂): This group can undergo diazotization, acylation, alkylation, and other reactions typical of anilines. It is a key functional handle for introducing the molecule into larger scaffolds.

-

Nitrile (-C≡N): The nitrile group can be hydrolyzed to a carboxylic acid (producing 4-aminophenylacetic acid) or reduced to a primary amine (producing 2-(4-aminophenyl)ethylamine).[1] This versatility significantly broadens its synthetic utility.[1]

Pharmaceutical Intermediate

(4-Aminophenyl)acetonitrile is a sought-after intermediate in the pharmaceutical industry.[1] Its structure is a precursor to various active pharmaceutical ingredients (APIs) where an aromatic amine or a derivative of phenylacetic acid is required.[1] Its role in the synthesis of compounds for potential influenza treatment has also been noted.[3]

Agrochemical and Specialty Chemicals

Beyond pharmaceuticals, the compound is used in the development of agrochemicals and other specialty organic chemicals.[1] The ability to transform both the amine and nitrile groups allows for the creation of a diverse range of downstream products from a single, readily available starting material.[1]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with (4-Aminophenyl)acetonitrile due to its potential health hazards.

Hazard Identification

The compound is classified as harmful and an irritant. Chronic exposure may lead to effects associated with cyanide, as it can be metabolized in the body.[8]

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [2][12] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [2][12] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [2][12] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][11][12] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][11][12] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2][11][12] |

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][12] Eyewash stations and safety showers should be readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10][12] For operations that may generate dust, a NIOSH-approved respirator is recommended.[12]

-

Hygiene: Avoid all personal contact, including inhalation.[12] Do not eat, drink, or smoke in the work area.[12] Wash hands thoroughly after handling.[8]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[3][6][8] The compound is stable under normal temperatures and pressures.[1][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[8]

-

Hazardous Decomposition: Combustion may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and cyanides.[8]

Conclusion

(4-Aminophenyl)acetonitrile is a compound of significant industrial and research importance. Its straightforward, high-yield synthesis and the versatile reactivity of its amino and nitrile functional groups make it an invaluable building block for the pharmaceutical and chemical industries. A thorough understanding of its properties, combined with stringent adherence to safety and handling protocols, enables its effective and safe utilization in the development of novel molecules and materials.

References

- Exploring 2-(4-Aminophenyl)acetonitrile: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co., Ltd.

- 4-Aminophenylacetonitrile | C8H8N2 | CID 77000.

- 4-Aminophenylacetonitrile CAS#: 3544-25-0. ChemicalBook.

- China p-aminophenyl-acetonitrile manufacturer | 4-aminophenylacetonitrile supplier | CAS:3544-25-0. Ningbo Inno Pharmchem Co., Ltd.

- 4-Aminophenylacetonitrile | 3544-25-0. ChemicalBook.

- (4-Aminophenyl)acetonitrile | CAS 3544-25-0. Santa Cruz Biotechnology.

- 2-(4-Aminophenyl)acetonitrile | CAS: 3544-25-0. Apollo Scientific.

- 4-Aminophenylacetonitrile(3544-25-0) MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

- 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0. Chemsrc.

- 2-(4-Aminophenyl)acetonitrile. CymitQuimica.

- 4-Aminobenzeneacetonitrile. CAS Common Chemistry.

- 4-Aminobenzyl cyanide 99%. Sigma-Aldrich.

Sources

- 1. innospk.com [innospk.com]

- 2. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminophenylacetonitrile CAS#: 3544-25-0 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. 4-Aminophenylacetonitrile | 3544-25-0 [chemicalbook.com]

- 7. 4-Aminophenylacetonitrile(3544-25-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc [chemsrc.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 4-Aminobenzyl cyanide 99 3544-25-0 [sigmaaldrich.com]

- 11. 3544-25-0 Cas No. | 2-(4-Aminophenyl)acetonitrile | Apollo [store.apolloscientific.co.uk]

- 12. static.cymitquimica.com [static.cymitquimica.com]

physical and chemical properties of 4-Aminobenzyl cyanide

An In-Depth Technical Guide to 4-Aminobenzyl Cyanide: Properties, Synthesis, and Applications

Introduction: The Versatile Bifunctional Building Block

4-Aminobenzyl cyanide, also known as (4-aminophenyl)acetonitrile, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a nucleophilic primary aromatic amine and a versatile nitrile group on a stable benzyl scaffold, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and characterization, an exploration of its reactivity, and a discussion of its critical role as a precursor in the development of notable pharmaceutical agents.

Core Properties: A Quantitative Summary

The fundamental physicochemical properties of 4-Aminobenzyl cyanide are summarized below. This data is essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-aminophenyl)acetonitrile | [3] |

| Synonyms | 4-Aminophenylacetonitrile, p-Aminobenzyl cyanide | [1][4] |

| CAS Number | 3544-25-0 | [1][4] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder, crystals, or lumps | [5] |

| Melting Point | 42 - 48 °C | [5] |

| Boiling Point | 312 °C (at 760 mmHg) | [5] |

| Solubility | Slightly soluble in water; Soluble in methanol | [5] |

| Density | ~1.12 g/cm³ | [5] |

| Flash Point | >110 °C (>230 °F) | |

| InChI Key | YCWRFIYBUQBHJI-UHFFFAOYSA-N | [4][6] |

| SMILES | N#CCc1ccc(N)cc1 | [6] |

Synthesis and Purification: From Nitro Precursor to Final Product

The most common and efficient laboratory-scale synthesis of 4-Aminobenzyl cyanide involves the selective reduction of its nitro precursor, 4-nitrobenzyl cyanide. This method is favored due to the widespread availability of the starting material and the high selectivity of modern catalytic hydrogenation techniques, which preserve the chemically sensitive nitrile group.

The precursor, 4-nitrobenzyl cyanide, can be readily synthesized by the nitration of benzyl cyanide using a mixture of concentrated nitric and sulfuric acids.[7]

Causality in Experimental Design

The choice of a Palladium on carbon (Pd/C) catalyst is deliberate. Palladium is highly effective at activating molecular hydrogen (H₂) for the reduction of aromatic nitro groups. The carbon support provides a high surface area for the reaction, maximizing efficiency. The reaction is performed under a positive pressure of hydrogen to ensure sufficient reactant is available to drive the reduction to completion. Ethanol is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under these catalytic conditions. The mild temperature range (30–50°C) is sufficient to promote the reaction without causing unwanted side reactions.[8]

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzyl Cyanide[8]

-

Reactor Setup: To a pressure reactor vessel, add 4-nitrobenzyl cyanide (1.0 part by mass), 95% ethanol (6.25 parts by mass), and a 5-10% Palladium on carbon (Pd/C) catalyst (0.03 parts by mass).

-

Inerting: Seal the reactor and purge the atmosphere by flushing with an inert gas, such as argon or nitrogen, three times to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 0.3-0.4 MPa.

-

Reaction: Begin vigorous stirring and heat the mixture to a constant temperature between 30–50°C. Maintain these conditions for approximately 4 hours, monitoring hydrogen uptake to gauge reaction progress.

-

Work-up: After the reaction is complete, cease heating and allow the vessel to cool to room temperature. Carefully vent the excess hydrogen pressure.

-

Filtration: Open the reactor and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings and remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

-

Crystallization and Purification: The resulting crude product is recrystallized from 95% ethanol, optionally using activated carbon for decolorization, to yield 4-Aminobenzyl cyanide as a light brown crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Aminobenzyl cyanide.

Analytical Characterization: Structure and Purity Verification

Confirming the identity and purity of synthesized 4-Aminobenzyl cyanide is paramount. A multi-technique approach is employed for comprehensive characterization.

-

¹H NMR Spectroscopy: In CDCl₃, the proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂CN) around 3.6 ppm. The aromatic protons will appear as two doublets (an AA'BB' system) between 6.6 and 7.1 ppm. A broad singlet corresponding to the amine (-NH₂) protons will also be present, with its chemical shift being concentration-dependent.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity absorption will be observed around 2250 cm⁻¹ for the nitrile (C≡N) stretch. The N-H stretching of the primary amine will appear as two distinct bands in the region of 3350-3450 cm⁻¹.[9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak at m/z = 132, corresponding to the molecular weight of the compound.[3][4]

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine purity. A single major peak indicates a high-purity sample, with the area percentage correlating to the purity level (typically >98%).

Analytical Quality Control Workflow

Caption: Standard analytical workflow for quality control.

Chemical Reactivity and Key Transformations

The utility of 4-Aminobenzyl cyanide stems from the distinct reactivity of its two functional groups, which can often be addressed sequentially and selectively.

-

Amine Group Reactions: The primary aromatic amine is a versatile handle for further modification. It can undergo diazotization followed by Sandmeyer-type reactions, acylation to form amides, and alkylation. These transformations allow for the introduction of a wide array of substituents and the extension of the molecular framework.

-

Nitrile Group Reactions: The nitrile group is a valuable precursor to other functionalities. It can be:

-

Hydrolyzed under acidic or basic conditions to form 4-aminophenylacetic acid, a key building block for pharmaceuticals.[10]

-

Reduced using strong reducing agents like LiAlH₄ to yield 2-(4-aminophenyl)ethan-1-amine.

-

Acted upon by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

Experimental Protocol: Acid-Catalyzed Hydrolysis to 4-Aminophenylacetic Acid

This protocol is adapted from a general procedure for the hydrolysis of benzyl cyanides.[10][11] The presence of the amine group requires careful pH control during work-up to isolate the amphoteric amino acid product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a dilute sulfuric acid solution (e.g., 3 parts H₂SO₄ to 2 parts H₂O by volume).

-

Addition: Carefully add 4-Aminobenzyl cyanide to the acid solution.

-

Hydrolysis: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cooling and Precipitation: Cool the reaction mixture in an ice bath. The product, 4-aminophenylacetic acid, may precipitate as its sulfate salt.

-

Isolation: Carefully neutralize the cold solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from water or an alcohol/water mixture can be performed for further purification.

Key Reaction Pathway Diagram

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Applications in Drug Development and Research

4-Aminobenzyl cyanide serves as a crucial intermediate in the synthesis of several commercially significant drugs. Its structure provides a phenylacetonitrile or phenylacetic acid (after hydrolysis) moiety, which is a common pharmacophore.[5]

-

Atenolol: A beta-blocker used to treat high blood pressure. The synthesis involves the reaction of the amine group of 4-aminobenzyl cyanide (or a derivative) to build the side chain characteristic of this class of drugs.[8]

-

Bezafibrate: A fibrate drug used to lower cholesterol and triglycerides. The 4-aminophenyl moiety derived from 4-aminobenzyl cyanide is a core component of its structure.[8]

-

Venlafaxine: An antidepressant. While not a direct precursor, related aminobenzyl derivatives are integral to the synthesis of the cyclohexane ring system found in the final drug.[8]

The compound is also used in the synthesis of azo dyes and as a building block for novel materials and ligands in coordination chemistry.[8]

Safety, Handling, and Storage

4-Aminobenzyl cyanide is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust. Use respiratory protection if dust generation is unavoidable.

-

Wash hands thoroughly after handling.[2]

-

-

Potential Health Effects: Chronic exposure may lead to symptoms associated with cyanide poisoning due to in-vivo metabolism. This includes headache, dizziness, weakness, and irritation of the respiratory tract.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is light and air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen). Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.

References

-

PubChem. (n.d.). 4-Aminophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-Aminobenzyl Cyanide CAS 3544-25-0. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Org. Synth. Coll. Vol. 1, p.436. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminobenzyl cyanide. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE. Org. Synth. Coll. Vol. 1, p.396. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dl-α-AMINOPHENYLACETIC ACID. Org. Synth. Coll. Vol. 3, p.84. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of p-amino benzyl cyanide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL N-(1-CYANOFORMYL-2-PHENYLETHYL)CARBAMATE. Org. Synth. Coll. Vol. 7, p.76. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Org. Synth. Coll. Vol. 1, p.406. Retrieved from [Link]

-

MENAFN. (2021). Benzyl Cyanide; Used in the Pharmaceutical Industry for Synthesis of Various Medicines. Retrieved from [Link]

- Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.

- Google Patents. (n.d.). CN103102285A - Preparation method of p-aminophenylacetonitrile.

- Google Patents. (n.d.). CN103232338A - Preparation method of phenylacetic acid.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Aminobenzyl Cyanide | 3544-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminobenzyl cyanide [webbook.nist.gov]

- 5. 4-Aminobenzyl Cyanide CAS 3544-25-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 4-Aminophenylacetonitrile(3544-25-0) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]

- 9. 4-Aminophenylacetonitrile(3544-25-0) IR Spectrum [m.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

4-Aminobenzyl cyanide molecular weight and formula

An In-Depth Technical Guide to 4-Aminobenzyl Cyanide (4-ABCN) for Researchers and Drug Development Professionals

Introduction

4-Aminobenzyl cyanide (4-ABCN), also known as 4-aminophenylacetonitrile, stands as a pivotal bifunctional building block in the landscape of modern organic synthesis. Its strategic value originates from a unique molecular architecture, featuring both a nucleophilic aromatic amine and a versatile nitrile functional group. This duality allows for orthogonal chemical transformations, making it an exceptionally useful intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide serves as a comprehensive technical resource for researchers and drug development scientists, providing an in-depth analysis of its core properties, validated synthetic protocols, chemical reactivity, and critical safety considerations, grounded in authoritative data.

Part 1: Core Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These characteristics dictate everything from reaction setup and solvent selection to storage and handling protocols.

Molecular Identity

4-Aminobenzyl cyanide is a distinct chemical entity with several key identifiers that ensure its unambiguous classification in global databases. Its molecular formula is C8H8N2, and its molecular weight is approximately 132.16 g/mol .[1][2][3]

| Identifier | Value | Source |

| Molecular Formula | C8H8N2 | [1][2][4] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| CAS Number | 3544-25-0 | [1][2] |

| IUPAC Name | 2-(4-aminophenyl)acetonitrile | [5] |

| Synonyms | 4-Aminophenylacetonitrile, p-Aminobenzyl cyanide | [2][5][6] |

| InChI Key | YCWRFIYBUQBHJI-UHFFFAOYSA-N | [2][4][7] |

| SMILES | Nc1ccc(CC#N)cc1 | [7] |

Physicochemical Characteristics

The physical properties of 4-ABCN are critical for its practical use in a laboratory setting. It exists as a light yellow to brown crystalline solid at room temperature, which requires careful handling to avoid dust inhalation.[6][8] Its slight solubility in water influences purification methods, often favoring extraction with organic solvents.[6][8]

| Property | Value | Source |

| Appearance | Light yellow to brown crystalline powder, crystals, or chunks | [6][8][9] |

| Melting Point | 42-48 °C | [6][9][10] |

| Boiling Point | 312 °C (at 760 mmHg) | [6][10] |

| Density | ~1.12 g/cm³ | [6][8] |

| Flash Point | >110 °C | [10] |

| Water Solubility | Slightly soluble | [6][9] |

Part 2: Synthesis and Mechanistic Insights

The reliable synthesis of 4-ABCN is crucial for its availability as a research chemical and starting material. The most prevalent and efficient method involves the selective reduction of the nitro group of 4-nitrophenylacetonitrile.

Primary Synthetic Route: Catalytic Hydrogenation

The conversion of 4-nitrophenylacetonitrile to 4-ABCN is most effectively achieved via catalytic hydrogenation. This method is favored for its high yield, clean conversion, and atom economy. The mechanism relies on the adsorption of hydrogen gas onto the surface of a metal catalyst, typically palladium on carbon (Pd/C), which facilitates the reduction of the nitro group to an amine without affecting the nitrile or the aromatic ring.

Detailed Experimental Protocol: Synthesis via Reduction of 4-Nitrophenylacetonitrile

This protocol describes a standard laboratory-scale synthesis of 4-ABCN. The self-validating nature of this process lies in the clear reaction monitoring via Thin-Layer Chromatography (TLC) and the straightforward purification, which consistently yields a high-purity product.

Materials:

-

4-Nitrophenylacetonitrile

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H2) gas source

-

Celite® (diatomaceous earth)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Dissolve 4-nitrophenylacetonitrile (1.0 eq) in methanol in a round-bottom flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10% by weight of the starting material) to the solution.

-

Inerting the System: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. This is a critical step to prevent the formation of explosive mixtures of hydrogen and air.

-

Hydrogenation: Introduce hydrogen gas into the reaction vessel, typically at a pressure of 0.5 MPa, and stir the mixture vigorously at room temperature.[9] The vigorous stirring ensures good contact between the substrate, catalyst, and hydrogen gas.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up and Purification:

-

Once the reaction is complete, carefully purge the vessel again with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite prevents the fine catalyst powder from passing through the filter paper.

-

Wash the Celite pad with a small amount of methanol to recover any adsorbed product.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Aminobenzyl cyanide. The product is often of high purity (e.g., 99.1% yield reported) and may not require further purification.[9]

-

Caption: Workflow for the synthesis of 4-Aminobenzyl cyanide.

Part 3: Reactivity and Applications in Drug Development

The synthetic utility of 4-ABCN is rooted in the distinct reactivity of its two functional groups, which can be addressed selectively.

Chemical Reactivity Profile

-

The Amino Group: As a primary aromatic amine, this group is nucleophilic and can undergo a wide range of reactions, including N-acylation, N-alkylation, sulfonylation, and diazotization to form diazonium salts, which are themselves versatile intermediates.

-

The Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to form 4-aminophenylacetic acid, a valuable precursor. Alternatively, it can be reduced to form 2-(4-aminophenyl)ethan-1-amine, introducing a new primary amine functionality.

This orthogonal reactivity allows for multi-step syntheses where one group is modified while the other is carried through unchanged or protected, making 4-ABCN a powerful tool for building molecular complexity.

Role as a Pharmaceutical Intermediate

4-ABCN is a recognized intermediate in the synthesis of fine chemicals and pharmaceuticals.[6][8] It has been specifically identified as a compound that can be used to prevent or treat influenza.[9][] Its structural motif is present in numerous biologically active compounds. The related intermediate, 4-chlorobenzyl cyanide, is used in the synthesis of drugs like the antimalarial pyrimethamine and the weight-loss agent lorcaserin, highlighting the importance of the benzyl cyanide scaffold in medicinal chemistry.[12][13]

Caption: Conceptual role of a 4-ABCN-derived drug.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 4-ABCN is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification and PPE

The compound is classified as toxic or harmful if ingested, inhaled, or absorbed through the skin.[10][14] Chronic exposure may lead to symptoms associated with cyanide, as the compound can be metabolized.[15]

| Hazard Class | Statement | GHS Code | Source |

| Acute Oral Toxicity | Toxic/Harmful if swallowed | H301/H302 | [10][14] |

| Acute Dermal Toxicity | Toxic/Harmful in contact with skin | H311/H312 | [10][14] |

| Acute Inhalation Toxicity | Toxic/Harmful if inhaled | H331/H332 | [10][14] |

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: Lab coat.

-

Respiratory Protection: Use exclusively within a certified chemical fume hood. For weighing, a dust mask (e.g., N95) may be used as an additional precaution inside the hood.

Protocol for Safe Handling and Storage

Handling:

-

Always handle 4-ABCN within a chemical fume hood to prevent inhalation of dust.

-

Minimize dust generation by handling the solid carefully. Avoid crushing or grinding outside of a controlled environment.

-

Wash hands thoroughly after handling.[15]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][15]

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[10]

-

Some suppliers recommend refrigeration (0-10°C) and storage under an inert gas, as the compound can be sensitive to light and air.[9][14]

First Aid and Spill Management

-

In case of skin contact: Immediately wash with plenty of soap and water.[15]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[15]

-

If inhaled: Remove the victim to fresh air. If not breathing, give artificial respiration.[15]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[14]

-

In all cases of exposure, seek immediate medical attention. [14][15]

For spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation. Ensure the area is well-ventilated.[15]

Conclusion

4-Aminobenzyl cyanide is more than just a chemical with a specific molecular weight and formula; it is a versatile and potent synthetic intermediate. Its value for researchers and drug development professionals lies in its bifunctional nature, which provides a gateway to a vast chemical space for creating novel molecules with therapeutic potential. By understanding its properties, mastering its synthesis, and respecting its hazards, scientists can effectively harness the power of 4-ABCN to drive innovation in medicine and materials science.

References

- 1. scbt.com [scbt.com]

- 2. 4-Aminobenzyl cyanide [webbook.nist.gov]

- 3. 001chemical.com [001chemical.com]

- 4. 4-Aminobenzyl cyanide (CAS 3544-25-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzyl Cyanide CAS 3544-25-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 4-aminobenzyl cyanide [stenutz.eu]

- 8. innospk.com [innospk.com]

- 9. 4-Aminophenylacetonitrile | 3544-25-0 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 12. nbinno.com [nbinno.com]

- 13. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 4-Aminobenzyl Cyanide in Organic Solvents

Introduction: The Significance of 4-Aminobenzyl Cyanide in Modern Drug Discovery

4-Aminobenzyl cyanide, also known as (4-aminophenyl)acetonitrile, is a pivotal building block in the synthesis of a multitude of pharmacologically active agents.[1][2] Its unique molecular architecture, featuring a reactive nitrile group and a versatile amino group on a benzene ring, makes it a valuable precursor for creating complex molecular frameworks.[3] Understanding its solubility in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates its handling, reaction kinetics, purification, and ultimately, its successful incorporation into drug candidates. This guide provides an in-depth exploration of the solubility of 4-aminobenzyl cyanide, blending theoretical principles with practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-Aminobenzyl Cyanide

A foundational understanding of the physicochemical properties of 4-aminobenzyl cyanide is essential for comprehending its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [1][4][5] |

| Molecular Weight | 132.16 g/mol | [5] |

| Appearance | Light yellow to brown crystalline powder, crystals, or chunks | [1][6] |

| Melting Point | 45-48 °C (lit.) | |

| Boiling Point | 312 °C (lit.) | |

| Water Solubility | Slightly soluble | [1][2][6] |

| Methanol Solubility | Soluble | [7] |

Theoretical Principles of Solubility: A Deep Dive

The adage "like dissolves like" provides a rudimentary but effective starting point for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 4-aminobenzyl cyanide, its solubility is a nuanced interplay of its structural features: the polar amino and nitrile groups, and the nonpolar benzene ring.

Molecular Structure and Polarity

The 4-aminobenzyl cyanide molecule possesses distinct polar and non-polar regions, rendering it amphiphilic to a degree. The amino (-NH₂) and nitrile (-C≡N) groups are polar due to the difference in electronegativity between nitrogen and hydrogen/carbon. The benzene ring, however, is non-polar. This duality dictates its solubility profile.

Caption: Molecular structure of 4-aminobenzyl cyanide highlighting its polar and non-polar regions.

Hydrogen Bonding Capability

The primary amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) can act as a hydrogen bond acceptor. This capacity for hydrogen bonding significantly influences its solubility in protic solvents like alcohols.

Caption: Hydrogen bonding interactions of 4-aminobenzyl cyanide with a protic solvent.

Experimental Solubility Profile

While quantitative public data is scarce, a qualitative assessment of solubility in common organic solvents can be inferred from its structure and is presented below. This provides a practical starting point for solvent selection in a laboratory setting.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Protic, Polar | Soluble | Capable of hydrogen bonding with both the amino and nitrile groups.[7] |

| Ethanol | Protic, Polar | Soluble | Similar to methanol, it can engage in hydrogen bonding. |

| Acetone | Aprotic, Polar | Moderately Soluble | The polar carbonyl group can interact with the polar groups of the solute, but it lacks hydrogen bond donating ability. |

| Ethyl Acetate | Aprotic, Moderately Polar | Sparingly Soluble | Less polar than acetone, leading to weaker interactions. |

| Dichloromethane | Aprotic, Moderately Polar | Sparingly Soluble | Can engage in dipole-dipole interactions but is not a hydrogen bond donor or strong acceptor. |

| Toluene | Non-polar | Slightly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking, but the polar groups hinder solubility. |

| Hexane | Non-polar | Insoluble | The large difference in polarity between the solute and solvent prevents significant dissolution. |

Standardized Protocol for Solubility Determination

For precise quantification of solubility, a standardized experimental protocol is imperative. The following method provides a robust framework for determining the solubility of 4-aminobenzyl cyanide in a given organic solvent.

Materials and Equipment

-

4-Aminobenzyl Cyanide (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

Caption: A standardized workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions: To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of 4-aminobenzyl cyanide to each vial to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the solutions to equilibrate for 24-48 hours. The agitation ensures that the solvent becomes fully saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-aminobenzyl cyanide. The solubility is then calculated and typically expressed in mg/mL or mol/L.

Applications in Drug Development

A comprehensive understanding of the solubility of 4-aminobenzyl cyanide directly impacts several key areas of drug development:

-

Reaction Solvent Selection: Choosing a solvent in which 4-aminobenzyl cyanide is sufficiently soluble is crucial for achieving optimal reaction rates and yields in synthetic transformations.

-

Crystallization and Purification: The differential solubility of 4-aminobenzyl cyanide and its derivatives in various solvents is the cornerstone of purification by crystallization.

-

Formulation Development: For preclinical studies, understanding the solubility is essential for preparing dosing solutions in appropriate vehicles.

Conclusion

The solubility of 4-aminobenzyl cyanide in organic solvents is a multifaceted property governed by its molecular structure. While quantitative data remains to be extensively published, a theoretical understanding of its polarity and hydrogen bonding capabilities, combined with standardized experimental protocols, provides a robust framework for its effective utilization in research and drug development. This guide serves as a comprehensive resource for scientists, enabling informed decisions in solvent selection and the design of synthetic and purification strategies.

References

- Home Sunshine Pharma. 4-Aminobenzyl Cyanide CAS 3544-25-0.

- InChI Key D

- Tsev Sunshine Pharma. 4-Aminobenzyl Cyanide CAS 3544-25-0.

- Cheméo. Chemical Properties of 4-Aminobenzyl cyanide (CAS 3544-25-0).

- Preclinical Research CRO. CAS 3544-25-0 4-Aminobenzyl Cyanide.

- NIST. 4-Aminobenzyl cyanide.

- Santa Cruz Biotechnology. 4-Aminobenzyl cyanide.

- Sigma-Aldrich. 4-Aminobenzyl cyanide 99%.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Aminobenzyl Cyanide 3544-25-0.

- TCI Deutschland GmbH. 4-Aminobenzyl Cyanide 3544-25-0.

- ChemicalBook. 4-Aminophenylacetonitrile.

- Stenutz. 4-aminobenzyl cyanide.

- PubChem. 4-Aminophenylacetonitrile.

- Tokyo Chemical Industry UK Ltd. 4-Aminobenzyl Cyanide 3544-25-0.

- Tokyo Chemical Industry Co., Ltd.(APAC). 4-Aminobenzyl Cyanide 3544-25-0.

Sources

- 1. 4-Aminobenzyl Cyanide CAS 3544-25-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 3. ▷ InChI Key Database ⚛️ | 4-Aminobenzyl Cyanide [inchikey.info]

- 4. scbt.com [scbt.com]

- 5. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. 4-Aminobenzyl Cyanide | 3544-25-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Unveiling of 4-Aminobenzyl Cyanide: A Technical Guide

This guide provides an in-depth exploration of the spectroscopic characteristics of 4-aminobenzyl cyanide (also known as 4-aminophenylacetonitrile), a versatile intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding of its molecular structure and behavior.

Introduction

4-Aminobenzyl cyanide (C₈H₈N₂) is a bifunctional molecule incorporating a primary amine and a nitrile group, attached to a central benzene ring in a para substitution pattern.[1][2][3][4] This unique arrangement of functional groups makes it a valuable building block in the synthesis of a wide array of more complex molecules. Accurate and comprehensive spectroscopic analysis is paramount to confirm its identity, purity, and structural integrity before its use in further synthetic applications. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra to provide a complete analytical portrait of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of 4-aminobenzyl cyanide directly influence its spectroscopic signatures. The aromatic ring, the aminobenzyl moiety, and the cyano group each give rise to characteristic signals in different spectroscopic techniques. Understanding these correlations is key to unequivocal compound identification.

Caption: Correlation of 4-Aminobenzyl Cyanide's structure with spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-aminobenzyl cyanide, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-aminobenzyl cyanide, typically recorded in a solvent like deuterochloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons, the benzylic protons, and the amine protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | Doublet | 2H | Aromatic Protons (ortho to -CH₂CN) |

| ~6.65 | Doublet | 2H | Aromatic Protons (ortho to -NH₂) |

| ~3.72 | Singlet | 2H | Benzylic Protons (-CH₂CN) |

| ~3.59 | Broad Singlet | 2H | Amine Protons (-NH₂) |

Data sourced from ChemicalBook. [5]

Interpretation:

-

Aromatic Region: The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The downfield doublet at approximately 7.05 ppm corresponds to the two protons ortho to the electron-withdrawing cyanomethyl group. The upfield doublet at around 6.65 ppm is assigned to the two protons ortho to the electron-donating amino group.

-

Aliphatic Region: A singlet at approximately 3.72 ppm with an integration of 2H is indicative of the two equivalent benzylic protons of the -CH₂CN group.

-

Amine Protons: The two protons of the primary amine typically appear as a broad singlet around 3.59 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, four signals are expected for the aromatic carbons, in addition to the signals for the benzylic and nitrile carbons.

| Chemical Shift (ppm) | Assignment |

| ~146.0 | C-NH₂ (ipso-carbon) |

| ~130.0 | C-H (ortho to -NH₂) |

| ~122.0 | C-CH₂CN (ipso-carbon) |

| ~118.0 | C≡N (Nitrile Carbon) |

| ~115.0 | C-H (ortho to -CH₂CN) |

| ~23.0 | -CH₂CN (Benzylic Carbon) |

Note: These are approximate chemical shifts based on typical values for similar structures. Specific experimental values may vary slightly.

Interpretation:

-

Aromatic Carbons: The carbon attached to the electron-donating amino group (C-NH₂) is shifted downfield to around 146.0 ppm. The other ipso-carbon (C-CH₂CN) appears at a more upfield position, around 122.0 ppm. The two sets of aromatic CH carbons are distinguishable, with the carbons ortho to the amino group appearing around 130.0 ppm and those ortho to the cyanomethyl group at approximately 115.0 ppm.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) typically resonates in the 115-120 ppm region.[6]

-

Benzylic Carbon: The aliphatic benzylic carbon (-CH₂CN) gives a signal in the upfield region, around 23.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-aminobenzyl cyanide is characterized by absorption bands corresponding to the N-H and C-H stretching vibrations, the C≡N stretch of the nitrile group, and C=C stretching of the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium, Doublet | N-H Stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~2250 | Medium, Sharp | C≡N Stretch (Nitrile) |

| 1620 - 1580 | Strong | C=C Aromatic Ring Stretch |

| 1520 | Strong | N-H Bend (primary amine) |

| ~820 | Strong | para-disubstituted C-H bend (out-of-plane) |

Note: These are characteristic absorption ranges. Experimental values can be found on spectral databases like PubChem.[1]

Interpretation:

-

N-H Stretching: The presence of a primary amine is confirmed by the characteristic doublet in the 3450-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7][8]

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzylic methylene group are observed just below 3000 cm⁻¹.

-

Nitrile Stretching: A sharp, medium-intensity band around 2250 cm⁻¹ is a clear indication of the C≡N triple bond stretch, a hallmark of the nitrile functional group.[7][8]

-

Aromatic Ring Vibrations: Strong absorptions in the 1620-1580 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.

-

Substitution Pattern: A strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a 1,4- (para) disubstituted benzene ring, confirming the substitution pattern of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The electron ionization (EI) mass spectrum of 4-aminobenzyl cyanide is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 132 | High | [M]⁺ (Molecular Ion) |

| 131 | High | [M-H]⁺ |

| 106 | Moderate | [M-CN]⁺ or [C₇H₈N]⁺ |

| 104 | Moderate | [M-H₂CN]⁺ |

| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from NIST WebBook and PubChem. [1][9]

Interpretation:

-

Molecular Ion: The peak at m/z 132 corresponds to the molecular weight of 4-aminobenzyl cyanide (C₈H₈N₂), confirming its elemental composition.[2][3][4]

-

Fragmentation Pattern: The fragmentation of the molecular ion provides further structural evidence.

-

The loss of a hydrogen atom to give the [M-H]⁺ ion at m/z 131 is a common fragmentation pathway.

-

The peak at m/z 106 likely arises from the loss of a cyanide radical (•CN), resulting in the aminobenzyl cation.

-

The fragment at m/z 104 can be attributed to the loss of a cyanomethyl radical (•CH₂CN).

-

The presence of a peak at m/z 77 is characteristic of a phenyl group, indicating the benzene ring core.

-

Caption: Proposed mass spectrometry fragmentation pathway for 4-aminobenzyl cyanide.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-aminobenzyl cyanide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling should be employed to simplify the spectrum and improve sensitivity.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

-

Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-200).

Conclusion

The comprehensive spectroscopic analysis of 4-aminobenzyl cyanide through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural elucidation and identification. The characteristic signals and fragmentation patterns discussed in this guide serve as a reliable reference for researchers and professionals working with this important chemical intermediate. Adherence to proper experimental protocols will ensure the acquisition of high-quality data, which is fundamental to scientific integrity and the successful progression of research and development endeavors.

References

-

PubChem. 4-Aminophenylacetonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

NIST. (4-Aminobenzoyl)acetonitrile. National Institute of Standards and Technology. [Link]

-

LibreTexts. Infrared (IR) Spectroscopy. [Link]

-

ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... [Link]

-

NIST. 4-Aminobenzyl cyanide. National Institute of Standards and Technology. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

NIST. 4-Aminobenzyl cyanide. National Institute of Standards and Technology. [Link]

-

NIST. 4-Aminobenzyl cyanide. National Institute of Standards and Technology. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

NIST. 4-Aminobenzyl cyanide. National Institute of Standards and Technology. [Link]

Sources

- 1. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminobenzyl cyanide 99 3544-25-0 [sigmaaldrich.com]

- 3. 4-Aminobenzyl cyanide [webbook.nist.gov]

- 4. 4-Aminobenzyl cyanide [webbook.nist.gov]

- 5. 4-Aminophenylacetonitrile(3544-25-0) IR Spectrum [chemicalbook.com]

- 6. compoundchem.com [compoundchem.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Aminobenzyl cyanide [webbook.nist.gov]

An In-Depth Technical Guide to the Safe Handling and Management of 4-Aminobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 4-aminobenzyl cyanide (also known as 4-aminophenylacetonitrile). Given its toxicological profile, a thorough understanding and strict adherence to these guidelines are paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed practice.

Understanding the Hazard: The Toxicological Profile of 4-Aminobenzyl Cyanide